(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains functional groups such as methoxy (-OCH3), methylsulfonyl (-SO2CH3), and a benzo[d]thiazol-2(3H)-ylidene group. These groups are common in many organic compounds and can contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol-2(3H)-ylidene group suggests that the compound may have aromatic properties, which could affect its reactivity and stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the methoxy and methylsulfonyl groups might be involved in substitution reactions, while the benzo[d]thiazol-2(3H)-ylidene group could participate in addition or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure and functional groups .Scientific Research Applications
Photodynamic Therapy Potential
- Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including compounds structurally related to (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide. These compounds exhibited useful properties for photodynamic therapy applications, such as high singlet oxygen quantum yield and good fluorescence, making them potential candidates for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Heterocyclic Structure Synthesis
- Chowdhury et al. (1998) developed a method using palladium-copper catalysis for synthesizing (Z)-2,3-dihydro-2-(ylidene)-1,4-benzo- and naphthodioxins, closely related to the compound . This method is significant for the regio- and stereoselective synthesis of heterocyclic structures with two heteroatoms (Chowdhury et al., 1998).
Synthesis of Naphthostyryl Derivatives
- Dyachenko, Kashner, and Samusenko (2014) conducted studies on the substitution reactions of certain thiazole derivatives to synthesize new naphthostyryl derivatives. These derivatives have structural similarities to this compound, indicating potential applications in chemical synthesis and possibly pharmaceutical development (Dyachenko, Kashner, & Samusenko, 2014).
Potential Biological Activity
- Uma et al. (2017) synthesized derivatives of benzo[d]thiazol, structurally related to the queried compound, and found that those with chlorine substituents exhibited toxicity to bacteria. This suggests potential antimicrobial applications for compounds with a similar structure, including this compound (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-29-11-10-25-19-9-8-17(32(3,27)28)14-21(19)31-23(25)24-22(26)18-12-15-6-4-5-7-16(15)13-20(18)30-2/h4-9,12-14H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJRPORGULFTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.